molecular formula C26H16N4 B11963678 Pyrazino[2,3-b]phenazine, 2,3-diphenyl- CAS No. 125309-56-0

Pyrazino[2,3-b]phenazine, 2,3-diphenyl-

Cat. No.: B11963678
CAS No.: 125309-56-0
M. Wt: 384.4 g/mol
InChI Key: FKNLNXDWUUXWRJ-UHFFFAOYSA-N
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Description

2,3-Diphenylpyrazino[2,3-b]phenazine is a heterocyclic compound with a complex structure that includes both pyrazine and phenazine rings.

Mechanism of Action

The mechanism of action of 2,3-diphenylpyrazino[2,3-b]phenazine involves its interaction with various molecular targets and pathways. It is known to bind to specific enzymes and receptors, thereby modulating their activity . This compound can also induce oxidative stress in cells, leading to cell death in certain types of cancer cells .

Biological Activity

Pyrazino[2,3-b]phenazine, 2,3-diphenyl- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

Pyrazino[2,3-b]phenazine features a complex structure consisting of pyrazine and phenazine rings. Its molecular formula is C24_{24}H18_{18}N2_2, with a molecular weight of approximately 366.41 g/mol. The compound's unique structure contributes to its biological activity by enabling interactions with various biological targets.

The mechanism of action for 2,3-diphenylpyrazino[2,3-b]phenazine involves binding to specific enzymes and receptors, modulating their activity. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells through the mitochondrial apoptotic pathway. This is mediated by the activation of caspase-3 and the downregulation of Bcl-2 expression .

Anticancer Activity

Research indicates that 2,3-diphenylpyrazino[2,3-b]phenazine exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study 1 : A study demonstrated that this compound inhibited the growth of A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines with IC50_{50} values of approximately 488.7 nM and 458.6 nM, respectively. The compound induced G1 cell cycle arrest and apoptosis in these cells .
  • Case Study 2 : Another investigation highlighted its effectiveness against human cancer cell lines, showcasing its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Case Study 3 : In vitro studies revealed that pyrazino[2,3-b]phenazine derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. Notably, it demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L .

Comparative Analysis with Similar Compounds

To better understand the efficacy of pyrazino[2,3-b]phenazine, it is useful to compare it with other phenazine derivatives:

Compound NameAnticancer Activity (IC50_{50})Antimicrobial Activity (MIC)
Pyrazino[2,3-b]phenazineA549: 488.7 nM; MDA-MB-231: 458.6 nMMRSA: 0.25 - 1 mg/L
Phenazine Derivative AA549: >500 nMNot tested
Phenazine Derivative BMDA-MB-231: >600 nMSensitive to E. coli

Synthesis and Characterization

The synthesis of pyrazino[2,3-b]phenazine typically involves multi-step reactions starting from simpler precursors such as phenazines or pyrazines. Various methods have been reported in literature for its synthesis, including refluxing under nitrogen conditions to ensure purity and yield optimization .

Properties

CAS No.

125309-56-0

Molecular Formula

C26H16N4

Molecular Weight

384.4 g/mol

IUPAC Name

2,3-diphenylpyrazino[2,3-b]phenazine

InChI

InChI=1S/C26H16N4/c1-3-9-17(10-4-1)25-26(18-11-5-2-6-12-18)30-24-16-22-21(15-23(24)29-25)27-19-13-7-8-14-20(19)28-22/h1-16H

InChI Key

FKNLNXDWUUXWRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5N=C4C=C3N=C2C6=CC=CC=C6

Origin of Product

United States

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